Paraherquamide

説明

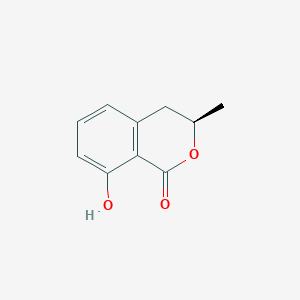

Paraherquamide is a potent anthelmintic natural product with a complex heptacyclic scaffold . It’s a polycyclic oxindole alkaloid, first isolated as a toxic metabolite from Penicillium paraherquei . It’s a secondary metabolite produced by Penicillium sp. and Aspergillus sp. fungi .

Synthesis Analysis

The syntheses and biosyntheses of the paraherquamide and brevianamide families of prenylated indole-derived alkaloids have been reviewed . It has been proposed that the unique bicyclo[2.2.2]diazaoctan ring system that is common to this family of natural products, arises by a biological intramolecular Diels–Alder cycloaddition reaction . A divergent route has been reported which has resulted in the synthesis of preparaherquamide .

Molecular Structure Analysis

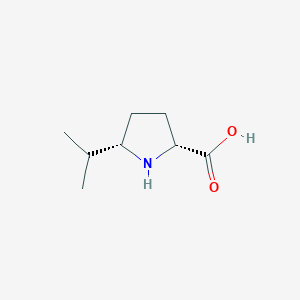

Paraherquamide has a chemical formula of C28H35N3O5 and a molecular weight of 493.5946 g/mol . The Paraherquamide molecule contains a total of 77 bonds. There are 42 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 5 nine-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, 2 ethers (aromatic), and 1 Pyrrolidine .

Chemical Reactions Analysis

The unique bicyclo[2.2.2]diazaoctan ring system that is common to this family of natural products, arises by a biological intramolecular Diels–Alder cycloaddition reaction . The flavin monooxygenase PhqK was found to catalyze spirocycle formation through two parallel pathways in the biosynthesis of paraherquamides A and G .

Physical And Chemical Properties Analysis

Paraherquamide has a chemical formula of C28H35N3O5 and a molecular weight of 493.5946 g/mol . The Paraherquamide molecule contains a total of 77 bonds. There are 42 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 5 nine-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, 2 ethers (aromatic), and 1 Pyrrolidine .

科学的研究の応用

Anthelmintic Activity

Paraherquamide A is known for its anthelmintic activity . It has been demonstrated to be effective against parasitic nematodes, such as Trichostrongylus colubriformi . The compound induces rapid flaccid paralysis in these parasites without affecting ATP concentration, indicating a possible action on the nervous system or neuromuscular system .

Selectivity for L-type Nicotinic Acetylcholine Receptors (nAChRs)

Paraherquamide A acts selectively on the nematode L-type nAChRs . This selectivity is of significant interest, as it could potentially be leveraged for the development of more targeted anthelmintic treatments .

Structural Studies

The structure of Paraherquamide A has been determined through X-ray crystallography . This structural information is crucial for understanding the compound’s mechanism of action and for the design of related compounds .

Studies on Mutant Caenorhabditis elegans

Paraherquamide A has been used in studies on mutant Caenorhabditis elegans nematodes . These studies help to further elucidate the compound’s mechanism of action and its effects on different types of nAChRs .

Broad-Spectrum Anthelmintic Activity

Paraherquamide A and related compounds have been tested on a variety of parasitic nematodes, establishing their broad-spectrum anthelmintic activity .

Potential for Drug Design

The selective action of Paraherquamide A on L-type nAChRs, along with the structural information obtained through X-ray crystallography, creates a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes .

将来の方向性

The results of the studies create a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . The divergent route that has been devised provided access to a wide range of prenylated indole alkaloids that are differently substituted on the cyclic amine core .

特性

IUPAC Name |

(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZZDDLIOJPDKX-ITKQZBBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998607 | |

| Record name | 1',9-Dihydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9'-tetrahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paraherquamide | |

CAS RN |

77392-58-6 | |

| Record name | Paraherquamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077392586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1',9-Dihydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9'-tetrahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARAHERQUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72VB4E4KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)